molecular formula C20H30O2 B224922 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol CAS No. 14507-49-4

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol

Cat. No.: B224922
CAS No.: 14507-49-4
M. Wt: 302.5 g/mol
InChI Key: BIUKNRSGOGLWJB-UHFFFAOYSA-N
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Description

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is a synthetic compound with a molecular formula of C20H28O2. It is a derivative of the steroid hormone progesterone and is known for its potential applications in various fields, including medicine and scientific research. This compound is characterized by its unique structure, which includes an ethyl group at the 13th position and a methoxy group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol typically involves multiple steps, starting from readily available steroid precursors. The key steps in the synthesis include:

    Introduction of the Ethyl Group: This step involves the alkylation of the steroid precursor to introduce the ethyl group at the 13th position.

    Formation of the Diene Structure: The formation of the diene structure at positions 2 and 5(10) is accomplished through a series of dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diene structure to a more saturated form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted steroids.

Scientific Research Applications

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for hormone-related disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol involves its interaction with steroid hormone receptors. It binds to these receptors and modulates their activity, influencing various biological pathways. The molecular targets include progesterone receptors, which play a crucial role in reproductive health and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Progesterone: A natural steroid hormone with a similar structure but lacking the ethyl and methoxy groups.

    Methoxydienone: A synthetic steroid with a similar diene structure but different functional groups.

Uniqueness

13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. Its ability to modulate hormone receptors makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20-9-8-17-16-7-5-15(22-2)10-13(16)4-6-18(17)19(20)11-14(21)12-20/h5,14,17-19,21H,3-4,6-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUKNRSGOGLWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CC(C2)O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14507-49-4
Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014507494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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